5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a diazatricyclodecane precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3,7-diazaadamantan-9-one: Another diazatricyclodecane with similar structural features.
3,7-Dimethyl-3,7-diazatricyclo[4.2.2.2(2,5)]dodecane: A related compound with different substituents.
Uniqueness
5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is unique due to its specific tricyclic structure and the presence of both phenyl and pyridinyl groups.
Properties
IUPAC Name |
5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-23-24(19-9-3-1-4-10-19)15-27-17-25(23,20-11-5-2-6-12-20)18-28(16-24)22(27)21-13-7-8-14-26-21/h1-14,22H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFRNRAKYPEIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2=O)(CN1C3C4=CC=CC=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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